
Trichocereine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichocereine can be synthesized through several methods. One common route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with dimethylamine, yielding this compound hydrochloride . Another method involves the conversion of 3,4,5-trimethoxyphenylacetic acid to this compound hydrochloride with an overall yield of 47% .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trichocereine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amines.
Scientific Research Applications
Trichocereine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its psychoactive properties.
Industry: this compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of trichocereine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects .
Comparison with Similar Compounds
Mescaline: Chemically similar to trichocereine, mescaline is another cactus alkaloid with well-known psychoactive properties.
Tyramine: Another phenethylamine derivative found in various plants.
Hordenine: A naturally occurring alkaloid with stimulant properties.
Uniqueness of this compound: this compound is unique due to its specific structural modifications, such as the presence of three methoxy groups and a dimethylamino group. These modifications confer distinct chemical and biological properties, differentiating it from other similar compounds .
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Trichocereine from natural sources?
- Methodological Answer : Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (HPLC or TLC). Validate purity via NMR (¹H and ¹³C) and mass spectrometry. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions . Cross-reference with existing literature to confirm spectral data alignment .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test pH (3–9) and temperature (4°C–60°C) ranges. Monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals. Include control samples and triplicate runs to ensure statistical validity. Data analysis should employ ANOVA to identify significant degradation factors .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma or tissue homogenates). Calibration curves should cover expected concentration ranges, with R² > 0.99 .
Q. How should researchers address inconsistencies in reported spectral data for this compound?
- Methodological Answer : Conduct a systematic literature review to identify conflicting data. Replicate experiments under standardized conditions (e.g., solvent purity, instrument calibration). Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with empirical results .
Q. What criteria define a robust hypothesis for studying this compound’s bioactivity?
- Methodological Answer : Hypotheses must be falsifiable and grounded in mechanistic plausibility (e.g., "this compound inhibits Enzyme X via competitive binding"). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope . Preliminary data from in silico docking or enzyme assays can strengthen rationale .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolite activity) using radiolabeled compounds. Perform dose-response studies in animal models and compare with cell-based assays. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge discrepancies .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Apply non-parametric models (e.g., Hill equation) or machine learning algorithms (random forests) to capture complex relationships. Use bootstrapping to estimate confidence intervals for EC50/IC50 values . Validate models with independent datasets .
Q. How to design a study elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine cryo-EM or X-ray crystallography for structural insights with functional assays (e.g., fluorescence polarization for binding affinity). Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Integrate multi-omics data (proteomics, metabolomics) for systems-level analysis .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound derivatives?
- Methodological Answer : Implement plate normalization (Z-score or B-score) to correct for positional artifacts. Include reference compounds in each assay run. Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm hits. Apply false-discovery-rate (FDR) correction to statistical thresholds .
Q. How can computational modeling improve the predictive validity of this compound’s toxicity profile?
- Methodological Answer : Develop QSAR models using curated toxicity databases (e.g., ToxCast). Validate predictions with in vitro hepatotoxicity assays (e.g., CYP450 inhibition) and in vivo histopathology. Use molecular dynamics simulations to assess off-target binding .
Q. Key Methodological Considerations
- Data Reproducibility : Document all experimental parameters (e.g., instrument settings, batch numbers) in supplementary materials .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research .
- Literature Gaps : Use tools like SWOT analysis to contextualize findings within existing knowledge .
Properties
CAS No. |
529-91-9 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
BTSKBPJWJZFTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.